molecular formula C17H20N2O6S B14620182 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid CAS No. 57584-25-5

3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid

Katalognummer: B14620182
CAS-Nummer: 57584-25-5
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: WBUCYKAFHSJJNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid is a complex organic compound with a unique structure that includes hydroxyl, amino, phenoxy, and sulfamoyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid typically involves multiple steps, starting with the preparation of the core benzoic acid structureFor example, the hydroxyl group can be introduced through a nucleophilic substitution reaction, while the amino group can be added via reductive amination . The phenoxy group is often introduced through an electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .

Wissenschaftliche Forschungsanwendungen

3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid exerts its effects involves interactions with specific molecular targets. For example, it may bind to hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes, affecting gene expression and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other hydroxybutyric acids and their derivatives, such as:

Uniqueness

Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

57584-25-5

Molekularformel

C17H20N2O6S

Molekulargewicht

380.4 g/mol

IUPAC-Name

3-(4-hydroxybutylamino)-4-phenoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H20N2O6S/c18-26(23,24)15-11-12(17(21)22)10-14(19-8-4-5-9-20)16(15)25-13-6-2-1-3-7-13/h1-3,6-7,10-11,19-20H,4-5,8-9H2,(H,21,22)(H2,18,23,24)

InChI-Schlüssel

WBUCYKAFHSJJNJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.